molecular formula C9H8F4O B2574705 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol CAS No. 1251084-39-5

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol

Cat. No.: B2574705
CAS No.: 1251084-39-5
M. Wt: 208.156
InChI Key: FLOXSHGFDIXSRP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol (CAS 1251084-39-5) is a high-value fluorinated building block of interest in advanced chemical synthesis and drug discovery . This compound, with the molecular formula C9H8F4O and a molecular weight of 208.15 g/mol, features a benzyl alcohol core that is strategically substituted with both fluorine and a trifluoromethyl group . This distinct structure, which includes a chiral center, makes it a versatile precursor for the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. Researchers utilize this compound in various applications, particularly in the synthesis of more complex molecules and as a key intermediate for chiral ligands and catalysts . The presence of multiple fluorine atoms and the alcohol functional group provides handles for further chemical modification, enabling its integration into larger molecular architectures. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use . Researchers can order this compound in various pack sizes, with standard purities of 95% and 98% available from multiple suppliers . For detailed specifications, including safety and handling information, please request the Safety Data Sheet (SDS).

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOXSHGFDIXSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H8F4O
  • Molecular Weight : 210.16 g/mol
  • IUPAC Name : 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol

The compound's structure features multiple fluorine atoms that enhance its chemical stability and reactivity, making it suitable for diverse applications in chemistry, biology, and medicine.

Organic Synthesis

The compound serves as an essential building block in the synthesis of more complex fluorinated molecules. Its trifluoromethyl groups can facilitate various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The presence of fluorine enhances the reactivity of the aromatic ring.
  • Transition Metal-Catalyzed Reactions : Utilization of palladium or copper catalysts for trifluoromethylation.

Research indicates that 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol exhibits significant biological activity:

  • Enzyme Inhibition : Studies have shown that fluorinated compounds can inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Activity TypeTarget Enzyme/Cell LineIC50 (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)5.1Inhibition of DHFR
AnticancerA549 (Lung Cancer)4.8Induction of apoptosis
NeuroprotectiveNeuronal CellsN/AReduction of oxidative stress

Pharmacological Properties

The compound is being explored for its potential pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest efficacy in reducing inflammation markers.
  • Anticancer Activity : Significant cytotoxicity against various cancer cell lines has been noted.

Case Study: Anticancer Efficacy

In a study published in Molecular Pharmacology, researchers treated MCF-7 cells with varying concentrations of the compound. They observed a dose-dependent decrease in cell viability alongside increased markers for apoptosis.

Material Science

Due to its enhanced thermal and chemical stability, the compound is utilized in developing advanced materials. Its properties make it suitable for applications in coatings and polymers that require durability under harsh conditions.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol with key structural analogs, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Phenyl Ring Key Properties/Applications Sources
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol Not provided C₉H₉F₄O 209.16* 4-fluoro, 3-methyl Potential medicinal intermediate Target
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol 453-77-0 C₈H₆F₃NO₃ 221.13 3-nitro High acidity; synthetic precursor
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol 241127-76-4 C₈H₆F₃NO₃ 221.13 4-nitro Reactive intermediate
2,2,2-Trifluoro-1-(p-tolyl)ethanol 446-65-1 C₉H₉F₃O 190.16 4-methyl Lipophilic building block
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol Not provided C₉H₉F₃O₂ 224.16 4-methoxy Electron-rich substrate
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol 2228302-39-2 C₉H₉ClF₂O 206.62 4-chloro, 3-methyl Halogenated bioactive analog

*Calculated molecular weight for the target compound.

Key Comparisons:

Substituent Effects on Acidity The trifluoroethyl group (-CF₃) significantly increases acidity compared to non-fluorinated alcohols. Nitro-substituted analogs (e.g., 3- or 4-nitro derivatives) exhibit even greater acidity due to the strong electron-withdrawing nature of -NO₂ . The target compound’s 4-fluoro substituent enhances acidity via inductive effects, while the meta-methyl group slightly counteracts this by donating electrons, resulting in moderate acidity compared to nitro analogs .

Synthetic Accessibility Similar compounds are synthesized via nucleophilic addition of trifluoromethyl groups to aldehydes or ketones. For example, describes the use of TMSCF₃ (trimethyl(trifluoromethyl)silane) and TBAF (tetrabutylammonium fluoride) to generate trifluoroethanol derivatives . Nitro-substituted analogs require additional steps for nitro-group introduction, such as nitration or substitution reactions .

Applications Medicinal Chemistry: Fluorinated alcohols like the target compound are valuable intermediates. For instance, (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol (CAS 1033805-26-3) is used in drug development . Materials Science: Derivatives with methoxy or methyl groups (e.g., 4-methoxy or p-tolyl analogs) are utilized in liquid crystals or polymers due to their stability and tunable polarity .

Physicochemical Properties Lipophilicity: The p-tolyl derivative (CAS 446-65-1) exhibits higher lipophilicity (logP ~2.5) compared to nitro-substituted analogs (logP ~1.8), making it more suitable for hydrophobic environments . Thermal Stability: Trifluoroethanol derivatives generally have higher boiling points than non-fluorinated analogs due to strong dipole interactions from the -CF₃ group.

Research Findings from Literature:

  • highlights the role of fluorinated alcohols in improving drug candidates' metabolic stability and binding affinity to target proteins.
  • demonstrates the efficiency of TMSCF₃ in synthesizing trifluoroethanol derivatives under mild conditions, suggesting a viable route for the target compound’s production.

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a fluoro-substituted aromatic ring, which may enhance its interaction with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparisons with related compounds.

The biological activity of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The trifluoromethyl and fluoro groups enhance binding affinity to various receptors, potentially modulating signaling pathways.
  • Enzyme Interaction : It may act as an inhibitor or modulator for enzymes involved in metabolic processes. The electronegative nature of fluorine atoms can influence enzyme-substrate interactions.

In Vitro Studies

Recent studies have indicated that compounds with similar structural characteristics exhibit significant biological activity. For example, analogs of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol have shown improved potency in inhibiting Plasmodium species in antimalarial assays. In one study, a related trifluoromethyl compound demonstrated a four-fold increase in potency compared to established antimalarial drugs like KAF156 .

Case Studies

  • Antimalarial Activity : A study evaluating the efficacy of various fluorinated compounds highlighted that those with trifluoromethyl groups exhibited enhanced activity against Plasmodium falciparum. This suggests that 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol may have similar therapeutic potential .
  • Toxicological Assessments : Toxicity evaluations indicate that while fluorinated compounds can exhibit beneficial biological effects, they also pose risks. For instance, trifluoroethanol derivatives have been classified as toxic to various organ systems in animal models .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2,2,2-TrifluoroethanolAlcoholInhibits alcohol dehydrogenase; stabilizes protein structures
Hexafluoro-2-propanolAlcoholUsed as a solvent; less biological activity compared to trifluorinated compounds
1-(4-Fluoro-3-methylphenyl)ethanoneKetoneExhibits moderate cytotoxicity; potential in drug design

Therapeutic Applications

Research is ongoing to explore the therapeutic applications of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol in various domains:

  • Pharmaceutical Development : Its unique properties make it a candidate for the development of new pharmaceuticals targeting specific diseases.
  • Agrochemical Use : The compound's stability and reactivity may also lend itself to applications in agrochemicals.

Q & A

Q. What are the key synthetic strategies for preparing 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol?

Methodological Answer: The synthesis of this compound typically involves halogenated precursors or Friedel-Crafts alkylation. For example:

  • Hydrolysis of halogenated intermediates : A method adapted from the synthesis of 4-nitro-2-trifluoromethylphenol involves reacting a chloro- or fluoro-substituted precursor with NaOH in ethanol under reflux (24 hours), followed by purification via column chromatography (petroleum ether/ethyl acetate) .
  • Friedel-Crafts reaction : Iodine-catalyzed benzylation, as demonstrated for structurally similar trifluoroethanol derivatives, achieves yields of 65–98% by reacting fluorinated alcohols with aryl substrates under mild conditions .
  • Grignard addition : Trifluoroacetyl groups can react with organomagnesium reagents (e.g., CH₃MgBr) in THF to form tertiary alcohols, a strategy used for substituted phenylpropyl analogs .

Key Variables : Reaction time, catalyst choice (e.g., iodine vs. Lewis acids), and solvent polarity significantly impact yield.

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : The fluorine-rich environment produces distinct ¹⁹F NMR signals. For example, the CF₃ group typically resonates near -75 ppm, while aromatic fluorine substituents appear between -110 to -125 ppm. Compare with analogous compounds like 2,2,2-trifluoro-1-(p-tolyl)ethanol .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected for C₉H₇F₄O: ~210.14 g/mol). Fragmentation patterns should show loss of -OH (m/z 193) and CF₃ (m/z 147).
  • Infrared (IR) : Strong O-H stretch (~3400 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) are diagnostic .

Validation : Cross-reference with databases like PubChem (InChIKey: RHQDFWAXVIIEBN-UHFFFAOYSA-N for TFE analogs) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient of petroleum ether/ethyl acetate (e.g., 1:1 ratio) to separate polar impurities, as demonstrated for trifluoroethanol derivatives .
  • Recrystallization : Polar solvents like ethanol or acetonitrile are ideal due to the compound’s moderate solubility.
  • Distillation : For high-purity isolation, fractional distillation under reduced pressure is effective, leveraging the compound’s boiling point (estimated ~180–200°C based on analogs) .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity in catalytic reactions?

Methodological Answer: The electron-withdrawing CF₃ and fluorine groups enhance electrophilicity at the benzylic carbon, facilitating nucleophilic attacks. For example:

  • Catalytic benzylation : Iodine activates the hydroxyl group, enabling Friedel-Crafts reactions with substituted anilines. Yields >90% are achievable due to the stabilizing effect of fluorine on transition states .
  • Steric effects : The 3-methyl group on the phenyl ring may hinder regioselectivity in electrophilic substitutions. Computational modeling (DFT) is recommended to predict reaction pathways .

Data Contradiction : Lower yields (43%) in hydrolysis-based syntheses vs. higher yields (65–98%) in catalytic methods highlight the need to optimize substrate electronic and steric profiles.

Q. What analytical techniques resolve enantiomers of this compound?

Methodological Answer:

  • Chiral TLC : Use microcrystalline cellulose triacetate (MCTA) plates with ethanol–water (80:20) for baseline separation. The (S)-enantiomer of analogous compounds shows ΔRf = 0.17 compared to the (R)-form .
  • HPLC with chiral columns : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers in <20 minutes.
  • Circular Dichroism (CD) : Monitor Cotton effects near 250–300 nm to confirm enantiomeric excess (ee) .

Q. How do substituent variations (e.g., 4-fluoro vs. 3-methyl) affect stability and solubility?

Methodological Answer:

  • Stability : The 4-fluoro group increases oxidative stability compared to non-fluorinated analogs but may introduce photodegradation pathways. Accelerated aging studies under UV light are advised .
  • Solubility : LogP calculations (estimated ~2.5) predict moderate solubility in polar aprotic solvents (e.g., DMSO). Compare with analogs like 2,2,2-trifluoro-1-(2-naphthyl)ethanol, which has a logP of 3.1 .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~220°C, similar to other trifluoroethanol derivatives .

Q. How can discrepancies in reported synthetic yields be analyzed and resolved?

Methodological Answer:

  • Variable Screening : Use Design of Experiments (DoE) to test parameters like catalyst loading (e.g., 5–20 mol% iodine), temperature (25–80°C), and solvent polarity.
  • Contradictory Data Example : reports 43% yield for hydrolysis, while achieves >65% via catalysis. This discrepancy arises from differences in leaving group reactivity (Cl vs. OH) and activation energy .
  • Statistical Analysis : Apply ANOVA to identify significant factors (e.g., reaction time > solvent choice) and optimize conditions .

Q. What are the implications of fluorine substitution for biological activity?

Methodological Answer:

  • Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, enhancing bioavailability. Test via liver microsome assays .
  • Target Binding : Fluorine’s electronegativity improves binding affinity to hydrophobic enzyme pockets. Molecular docking studies with proteins like CYP450 or kinases are recommended .

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